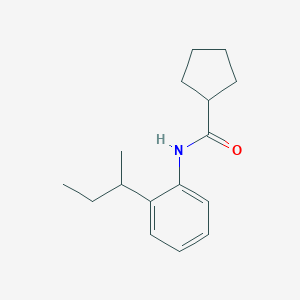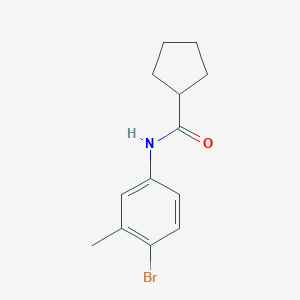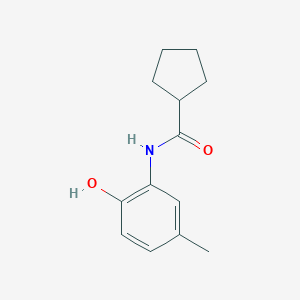![molecular formula C21H16O3S B290679 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been used in a variety of studies to better understand its mechanism of action and potential applications.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation and prevent damage to tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate are still being studied, but it is believed to have a variety of beneficial effects on the body. This compound has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and prevent damage to tissues. It has also been shown to have potential anti-cancer properties, although more research is needed in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate in lab experiments is its antioxidant and anti-inflammatory properties. This compound can help reduce oxidative stress and inflammation, which can be beneficial in a variety of research applications. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate. One area of research is in the study of its potential anti-cancer properties. This compound has been shown to have potential anti-cancer effects, and more research is needed to better understand its mechanism of action and potential applications. Another area of research is in the development of new synthesis methods for this compound, which could make it more readily available for use in scientific research. Additionally, more research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases and conditions.
In conclusion, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a complex chemical compound that has been extensively studied for its potential use in scientific research. This compound has antioxidant and anti-inflammatory properties, and has potential applications in the study of oxidative stress, inflammation, and cancer. While its complex synthesis method can be a limitation, there are several future directions for research on this compound that could lead to new discoveries and potential applications.
Synthesis Methods
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate is a complex process that involves several steps. The first step involves the reaction of 4-hydroxythiophenol with 4-bromoacetophenone in the presence of a base to form 4-(4-bromoacetophenylthio)phenol. This compound is then reacted with phenylacetic acid in the presence of a catalyst to form 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate.
Scientific Research Applications
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress and its effects on the body. This compound has been shown to have antioxidant properties, which can help reduce oxidative stress and prevent damage to cells and tissues.
properties
Molecular Formula |
C21H16O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H16O3S/c22-17-7-11-19(12-8-17)25-20-13-9-18(10-14-20)24-21(23)15-6-16-4-2-1-3-5-16/h1-15,22H/b15-6+ |
InChI Key |
GFGIKAASWLUSSZ-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)

![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)
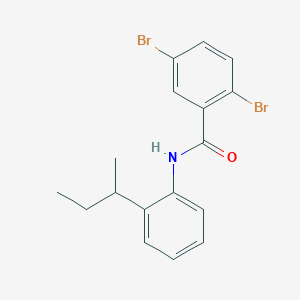
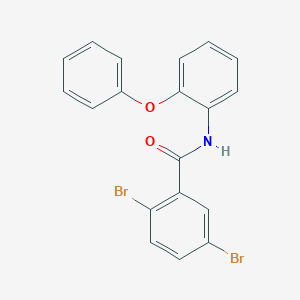

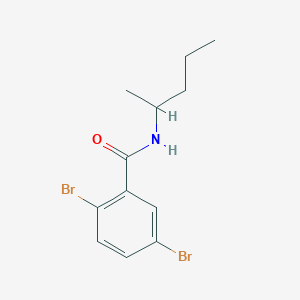


![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
